Zolpidem 6-Carboxylic Acid Methyl Ester
Overview
Description
Zolpidem 6-Carboxylic Acid Methyl Ester is a metabolite with the molecular formula C20H21N3O3 and a molecular weight of 351.4 . It is used in pharmaceutical toxicology research .
Synthesis Analysis
Zolpidem 6-Carboxylic Acid Methyl Ester is synthesized through a two-step sequence involving imine formation and subsequent tandem reaction between an imine and propiolamide in the presence of CuI/BINOL .Molecular Structure Analysis
The molecular structure of Zolpidem 6-Carboxylic Acid Methyl Ester is represented by the formula C20H21N3O3 . The structure is based on the imidazo[1,2-a]pyridine scaffold .Chemical Reactions Analysis
The synthesis of Zolpidem 6-Carboxylic Acid Methyl Ester involves a copper-catalyzed three-component coupling reaction and pyrrolidine-catalyzed imine formation .Physical And Chemical Properties Analysis
Zolpidem 6-Carboxylic Acid Methyl Ester is a neat product with a molecular weight of 351.4 . As an ester, it is polar but does not engage in intermolecular hydrogen bonding, thus having a lower boiling point than its isomeric carboxylic acids counterparts .Scientific Research Applications
Metabolism and Detection Techniques
Zolpidem 6-Carboxylic Acid Methyl Ester (M2) is a significant metabolite of Zolpidem, crucial for understanding its metabolism. A study by Yamaguchi et al. (2022) demonstrated the quantification of M2 and other Zolpidem metabolites in postmortem urine, providing insights into the drug's metabolic pathways and its potential involvement in drug-facilitated crimes (Yamaguchi, Ohno, & Kanawaku, 2022).
Shi et al. (2012) developed a method for determining Zolpidem and its main metabolites, including Zolpidem 6-Carboxylic Acid (ZCA), in biological fluids. This approach aids forensic analysis and provides a deeper understanding of the drug's pharmacokinetics (Shi, Xiang, Shen, & Shen, 2012).
A study by Lewis and Vine (2007) presented a method to detect and quantify Zolpidem Carboxylic Acid (ZCA), the major urinary metabolite of Zolpidem, highlighting its significance in the identification of drug exposure (Lewis & Vine, 2007).
Genetic Influence on Metabolism
- Shen et al. (2013) explored the impact of CYP3A4 and CYP2C19 genetic polymorphisms on Zolpidem metabolism in the Chinese Han population, suggesting a significant genetic factor in individual drug metabolism, including the formation of ZCA (Shen, Shi, & Xiang, 2013).
Antioxidant and Neuroprotective Properties
- Bortoli et al. (2019) investigated the antioxidant potential of Zolpidem, suggesting its potential beneficial effect against oxidative injury in diseases, including psychiatric disorders. This research opens up avenues for its application beyond sleep disorders (Bortoli et al., 2019).
Analytical Methods for Metabolites Detection
- Er-lian (2010) developed a method for analyzing Zolpidem and its carboxyl metabolites in blood samples, contributing to the pharmacological and toxicological understanding of Zolpidem and its derivatives (Chen Er-lian, 2010).
properties
IUPAC Name |
methyl 3-[2-(dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-5-7-14(8-6-13)19-16(11-18(24)22(2)3)23-12-15(20(25)26-4)9-10-17(23)21-19/h5-10,12H,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGUQNRCDQDKRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)OC)CC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017586 | |
Record name | Cycloechinulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zolpidem 6-Carboxylic Acid Methyl Ester | |
CAS RN |
917252-81-4, 143086-29-7 | |
Record name | Methyl 3-[2-(dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917252-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloechinulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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